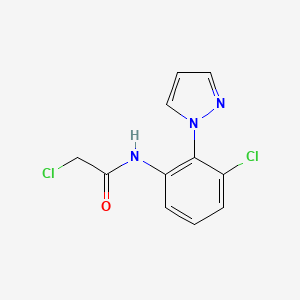![molecular formula C14H17NO4 B7575164 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7575164.png)
3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its regulation is critical for maintaining normal brain function. CPP-115 has been shown to increase GABA levels in the brain, leading to potential therapeutic applications for a variety of neurological disorders.
Mechanism of Action
3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid works by inhibiting GABA transaminase, the enzyme responsible for breaking down GABA in the brain. By inhibiting this enzyme, 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid increases GABA levels in the brain, leading to increased inhibitory neurotransmission and potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid has been shown to increase GABA levels in the brain, leading to increased inhibitory neurotransmission. This can have a variety of effects on brain function, including reducing seizure activity, reducing drug-seeking behavior, and reducing anxiety-like behavior. 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid has several advantages for use in laboratory experiments. It is readily available for research purposes and has a well-characterized mechanism of action. It has also been shown to have a favorable safety profile in preclinical studies, making it a relatively safe compound for use in animal studies. However, one limitation of 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid is its selectivity for GABA transaminase, which may limit its potential therapeutic applications to disorders involving GABA dysregulation.
Future Directions
There are several potential future directions for research on 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid. One area of interest is the potential therapeutic applications of 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid in neurological disorders beyond epilepsy, addiction, and anxiety disorders. Another area of interest is the development of more selective inhibitors of GABA transaminase, which may have improved therapeutic efficacy and fewer off-target effects. Additionally, further studies are needed to fully characterize the safety and efficacy of 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid in clinical trials.
Synthesis Methods
3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of a cyclopropyl amine with a protected 4-(hydroxymethyl)benzoic acid derivative, followed by deprotection and amidation to yield the final product. The process has been optimized for high yield and purity, making 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid readily available for research purposes.
Scientific Research Applications
3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including epilepsy, addiction, and anxiety disorders. In preclinical studies, 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid has been shown to increase brain GABA levels and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and reduce anxiety-like behavior in animal models of anxiety disorders.
properties
IUPAC Name |
3-[cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-9-10-1-3-11(4-2-10)14(19)15(12-5-6-12)8-7-13(17)18/h1-4,12,16H,5-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEGAULUBVNTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC(=O)O)C(=O)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Cyclopropyl(pyridin-4-ylmethyl)amino]propanoic acid](/img/structure/B7575086.png)
![2-[[2-[1-(4-Bromophenyl)ethylamino]-2-oxoethyl]-propan-2-ylamino]acetic acid](/img/structure/B7575097.png)

![1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine](/img/structure/B7575114.png)
![N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide](/img/structure/B7575122.png)

![2-chloro-N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7575144.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7575159.png)
![3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7575171.png)
![2-amino-N-[2-[butyl(ethyl)amino]-2-oxoethyl]acetamide](/img/structure/B7575172.png)
![2-amino-2-methyl-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]pentanamide](/img/structure/B7575180.png)
![2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7575183.png)
